Fast Blue RR Salt

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Fast Blue RR Salt primarily targets alkaline phosphatase and esterase enzymes . Alkaline phosphatase plays a crucial role in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids. Esterase, on the other hand, is involved in the breakdown of esters into an acid and alcohol in a chemical reaction with water.

Mode of Action

This compound interacts with its targets through a process known as azo coupling . In the presence of alkaline phosphatase, it binds to the reaction product of the enzyme and precipitates it as an insoluble compound . For esterase activity detection, this compound couples with naphthol (released from naphthol acetate) and forms an insoluble azo-dye .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving alkaline phosphatase and esterase. The compound’s interaction with these enzymes can influence various biological processes, including phosphate metabolism and ester hydrolysis .

Pharmacokinetics

Given its use in histological stainings , it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its formulation, administration route, and the specific tissue or cell type being stained.

Result of Action

The molecular and cellular effects of this compound’s action are visible in histological stainings. Sites of alkaline phosphatase activity appear black, while areas of esterase activity form an insoluble azo-dye which appears red/blue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is 1 mg/mL, producing a clear to hazy, yellow-green solution . Moreover, its storage temperature (−20°C) can affect its stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through a diazotization reaction. The process involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with nitrous acid to form the diazonium salt. This intermediate is then coupled with benzoyl chloride to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The product is typically purified through crystallization and filtration techniques to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidized derivatives of the diazonium compound.

Reduction: Reduced forms of the diazonium salt.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Histological Applications

Fast Blue RR Salt is primarily known for its role in histological staining :

- Staining Enzyme Activities : It is extensively used to stain alkaline phosphatase and nonspecific esterase activities in tissue sections. The compound reacts with naphthol derivatives released by these enzymes, resulting in a distinct blue precipitate that allows for the visualization of enzyme activity within the tissues .

- Immunohistochemistry : this compound aids in detecting specific proteins and enzymes in biological samples, enhancing the understanding of cellular functions and disease states .

Neuroscience Research

In neuroscience, this compound serves as a tracer for neuronal pathways :

- Mapping Neuronal Connections : It helps researchers trace the connections between different brain regions, which is crucial for understanding neuroanatomy and the functional implications of neuronal circuits . This application is particularly valuable in studies related to neurodegenerative diseases and brain injuries.

Environmental Monitoring

This compound is also employed in environmental studies :

- Pollutant Detection : It is used to assess the presence of specific pollutants in water samples. The compound's ability to react with certain contaminants provides a reliable method for monitoring water quality and ensuring environmental safety .

Biochemical Assays

The compound plays a significant role in various biochemical assays:

- Enzyme Kinetics Studies : this compound is utilized in enzyme assays to study kinetics and activities of alkaline phosphatase and esterases. Its interaction with these enzymes allows researchers to quantify enzyme activity through colorimetric changes .

- Clinical Diagnostics : In medical diagnostics, it helps detect enzyme deficiencies or abnormalities, contributing to the assessment of various diseases.

Food and Textile Industries

Beyond research applications, this compound finds utility in commercial sectors:

- Food Coloring : The compound is used as a colorant in food products, providing vibrant hues while adhering to safety regulations .

- Textile Dyeing : It is applied in dyeing processes for fabrics, enhancing their aesthetic appeal with stable colors .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- Histochemical Analysis : Research has shown that this compound can effectively localize enzyme activity within tissue sections, aiding in the diagnosis of conditions such as prostate cancer by detecting esterases as pro-drug targets .

- Neuroscience Mapping : A study utilized this compound to map neuronal pathways in animal models, revealing insights into brain connectivity and function .

- Environmental Assessment : this compound has been employed to monitor water quality by detecting specific pollutants, showcasing its versatility beyond laboratory settings .

Vergleich Mit ähnlichen Verbindungen

Fast Blue B Salt: Another diazonium compound used for similar staining purposes.

Fast Red RC Salt: Utilized for histological staining and enzyme detection.

Fast Garnet GBC Sulfate Salt: Employed in enzyme histochemistry for detecting esterase activity.

Uniqueness of Fast Blue RR Salt: this compound is unique due to its high sensitivity and specificity for detecting alkaline phosphatase and esterase activity. Its ability to form distinct colored precipitates makes it a valuable tool in histological and diagnostic applications .

Biologische Aktivität

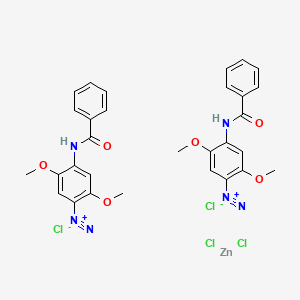

Fast Blue RR Salt, chemically known as 3,3'-dimethyl-4,4'-diaminobenzidine zinc chloride complex, is a synthetic compound widely utilized in biochemical assays and histological staining due to its ability to detect specific enzyme activities. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Overview of this compound

- Chemical Formula : C30H28Cl4N6O6Zn

- CAS Number : 14726-29-5

- Appearance : Yellow-green crystalline powder

This compound primarily targets two key enzymes:

- Alkaline Phosphatase (ALP)

- Nonspecific Esterase

The compound operates through a mechanism known as azo coupling , where it interacts with substrates like naphthol released by these enzymes. This interaction results in the formation of an insoluble colored precipitate, typically black, which allows for the visualization and localization of enzyme activity within tissue sections or cell cultures.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the enzymatic activity of ALP and esterase. The compound binds to the reaction product of ALP, precipitating it as an insoluble compound. This binding is facilitated by electrostatic interactions between the negatively charged phosphate groups on the enzymes and the positively charged diazonium moiety of the dye.

Applications in Research

This compound has a broad range of applications across various fields:

- Histology : Used for staining enzyme activities in tissue samples.

- Immunohistochemistry : Aids in detecting specific enzymes and proteins.

- Biochemistry : Employed in enzyme assays to study kinetics and activities.

- Medical Diagnostics : Utilized in diagnostic assays for enzyme deficiencies or abnormalities .

Case Studies and Research Findings

-

Detection of Enzyme Activity :

A study demonstrated that this compound effectively localizes ALP activity in various tissues, providing a reliable method for histochemical analysis. The study highlighted its use in differentiating between normal and pathological tissues based on enzyme expression levels . -

Oxidative Stress Induction :

Research indicated that this compound may induce oxidative stress in certain cell lines, suggesting potential implications for cellular health. This finding emphasizes the need for caution when interpreting results from experiments involving this compound . -

Staining Connective Tissues :

This compound has been shown to be effective when used in conjunction with picrosirius red for differentiating collagen types I, II, and III based on color intensity under polarized light microscopy. This application is particularly valuable in studies related to fibrosis and connective tissue disorders .

Comparative Analysis with Other Stains

| Compound | Target Enzyme | Color Change | Application Area |

|---|---|---|---|

| This compound | Alkaline Phosphatase | Black precipitate | Histology, Immunohistochemistry |

| Fast Garnet GBC Salt | Acid Phosphatase | Red precipitate | Histological staining |

| Naphthol AS-BI | Various Esterases | Yellow precipitate | Enzyme assays |

Safety and Handling

This compound is considered hazardous due to potential eye and skin irritation. It is crucial to handle it with care, using appropriate personal protective equipment (PPE) such as gloves and goggles. Proper ventilation should be ensured during use to minimize inhalation risks .

Eigenschaften

IUPAC Name |

4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLARVKAOQLUCQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N6O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Fast Blue RR Salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14726-29-5 | |

| Record name | Bis[4-benzamido-2,5-dimethoxybenzenediazonium] tetrachlorozincate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fast Blue RR Salt acts as a coupling agent in enzyme histochemistry, particularly for detecting phosphatase activity. When a phosphatase enzyme hydrolyzes a substrate containing a phosphate group (e.g., 1-naphthyl phosphate or naphthol AS-MX phosphate), the released product, such as 1-naphthol or naphthol AS-MX, can react with this compound. This reaction forms a colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for visualization under a microscope. [, , , , , ]

ANone: While the provided research papers primarily focus on the application of this compound, they don't offer detailed information about its molecular formula, weight, or spectroscopic data. This information can be found in chemical databases and supplier documentation.

ANone: Based on the provided papers, this compound has been used in various biological research applications, including:

- Visualizing phosphatase activity: It helps detect the presence and location of phosphatases, both in vitro and in situ. [, , , , , ]

- Studying cell differentiation: By detecting the expression of specific phosphatases, this compound can be used to monitor cell differentiation processes, as demonstrated in sea urchin embryos. []

- Investigating mycorrhizal fungi: It helps visualize the active colonization of roots by mycorrhizal fungi, revealing the location of phosphatase activity in fungal hyphae. []

A: α-naphthyl acetate and β-naphthyl acetate are substrates for esterase enzymes. When hydrolyzed by esterases, they release α-naphthol or β-naphthol, respectively. These products then react with this compound to form a colored precipitate, enabling the visualization of esterase activity. This approach has been used to study esterase isoenzyme patterns in various organisms, including fungi [] and chickens. [, ]

A: While not extensively discussed in the provided papers, alternative methods for visualizing enzyme activity exist. For instance, p-nitrophenyl phosphate can be used as a phosphatase substrate, and its hydrolysis can be measured spectrophotometrically. [] Other chromogenic substrates and detection methods are also available depending on the specific enzyme and application.

A: Although not directly addressed in the provided research, this compound plays a role in studying enzymes relevant to cancer. For example, one study utilized chiral naphthyl esters in conjunction with this compound staining to evaluate the stereoselectivity of esterases in cancer cells, highlighting potential differences in enzyme activity between normal and cancerous tissues. [] This approach may offer insights into cancer-specific enzymatic activity and potential therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.